molecular formula C8H3BrF6 B039142 2-Bromo-1,3-bis(trifluoromethyl)benzene CAS No. 118527-30-3

2-Bromo-1,3-bis(trifluoromethyl)benzene

Cat. No. B039142
M. Wt: 293 g/mol
InChI Key: KMISZWJLTZOROU-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3BrF6 . It is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .


Synthesis Analysis

The synthesis of 2-Bromo-1,3-bis(trifluoromethyl)benzene involves a lithiation reaction of 1,3-bis(trifluoromethyl)benzene . This compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,3-bis(trifluoromethyl)benzene is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a benzene ring .


Physical And Chemical Properties Analysis

2-Bromo-1,3-bis(trifluoromethyl)benzene has a density of 1.7±0.1 g/cm3, a boiling point of 159.0±35.0 °C at 760 mmHg, and a vapor pressure of 3.3±0.3 mmHg at 25°C . It has a molar refractivity of 43.9±0.3 cm3 and a molar volume of 172.6±3.0 cm3 .

Scientific Research Applications

Synthesis of Complex Molecules

2-Bromo-1,3-bis(trifluoromethyl)benzene serves as a precursor in the synthesis of complex molecules through various chemical reactions. For instance, it is used in the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives, showcasing its versatility in organic synthesis and its potential application in the development of pharmaceuticals and materials science (Reus et al., 2012). Additionally, it has been applied in the synthesis and structural characterization of new 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands, highlighting its role in the preparation of complexing agents for nickel determination (Hurtado et al., 2013).

Material Science and Engineering

In the field of material science, 2-Bromo-1,3-bis(trifluoromethyl)benzene is used in the development of new materials. A study demonstrates its application in the synthesis of highly fluorinated monomers, leading to the creation of soluble, hydrophobic, low dielectric polyethers with moderate thermal stability, indicating its significance in the development of advanced materials with specific electronic properties (Fitch et al., 2003).

Crystallography and Molecular Structure Analysis

The compound also finds applications in crystallography and molecular structure analysis, as demonstrated by studies on crystal structures of derivatives of 1,3-bis(trifluoromethyl)benzene. These studies contribute to a deeper understanding of molecular interactions, supramolecular features, and the impact of trifluoromethyl groups on crystal packing and structure (Stein et al., 2015).

Organic Electronics and Luminescent Materials

Furthermore, 2-Bromo-1,3-bis(trifluoromethyl)benzene is instrumental in the synthesis of luminescent materials and organic electronics. Research into the effect of trifluoromethyl group position in bis-styrylbenzenes on their characteristics, for example, reveals the influence of this group on fluorescence spectrum shape and quantum yield, crucial for the design of organic electronic devices and luminescent materials (Mochizuki, 2017).

Anion Transport and Supramolecular Chemistry

The modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents, including trifluoromethyl groups, significantly enhances anionophoric activity. This underscores the compound's potential in developing supramolecular structures for selective ion transport, which could have applications in sensors, membranes, and separation technologies (Peng et al., 2016).

Safety And Hazards

2-Bromo-1,3-bis(trifluoromethyl)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and it can cause specific target organ toxicity after a single exposure .

properties

IUPAC Name

2-bromo-1,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISZWJLTZOROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371155
Record name 2-Bromo-1,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-bis(trifluoromethyl)benzene

CAS RN

118527-30-3
Record name 2-Bromo-1,3-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(trifluoromethyl)-2-bromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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